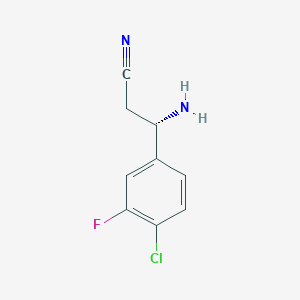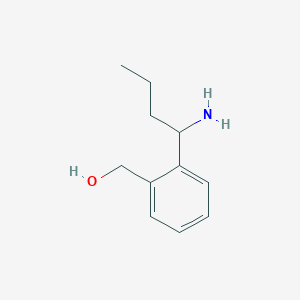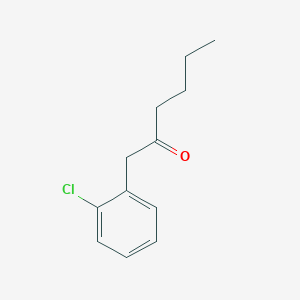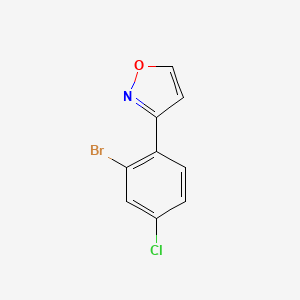
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one is a complex organosilicon compound. It features a unique structure with multiple chiral centers, making it an interesting subject for stereochemical studies. The compound’s distinctive characteristics include the presence of chlorinated and hydroxylated groups, as well as its siloxane backbone, which contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one typically involves multiple steps, including the formation of the siloxane backbone and the introduction of the chlorinated and hydroxylated groups. Common synthetic routes may include:
Formation of the Siloxane Backbone: This step often involves the reaction of chlorosilanes with diols or other suitable precursors under controlled conditions.
Introduction of Chlorinated and Hydroxylated Groups: This can be achieved through selective chlorination and hydroxylation reactions, using reagents such as thionyl chloride and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The chlorinated group can be reduced to form hydrocarbons.
Substitution: The chlorinated group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of amines or thiols.
科学研究应用
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organosilicon compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of (10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one involves its interaction with specific molecular targets. The compound’s chlorinated and hydroxylated groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The siloxane backbone contributes to the compound’s stability and facilitates its incorporation into various molecular pathways.
相似化合物的比较
Similar Compounds
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one: Unique due to its specific stereochemistry and functional groups.
9S,10S,11R-trihydroxy-12Z-octadecenoic acid: Similar in having multiple hydroxyl groups but differs in its fatty acid structure.
(1R,2S,7S,10S,11R,12S,13S)-2,6,6,10,12-pentamethylpentacyclo[10.2.1.01,10.02,7.011,13]pentadecane: Similar in having multiple chiral centers but differs in its pentacyclic structure.
Uniqueness
This compound is unique due to its combination of chlorinated and hydroxylated groups, along with its siloxane backbone. This combination of features imparts distinct chemical reactivity and stability, making it valuable for various applications in research and industry.
属性
分子式 |
C32H51ClO4Si2 |
|---|---|
分子量 |
591.4 g/mol |
IUPAC 名称 |
(6S,7R)-10-[tert-butyl(dimethyl)silyl]oxy-1-[tert-butyl(diphenyl)silyl]oxy-7-chloro-6-hydroxydecan-4-one |
InChI |
InChI=1S/C32H51ClO4Si2/c1-31(2,3)38(7,8)36-23-16-22-29(33)30(35)25-26(34)17-15-24-37-39(32(4,5)6,27-18-11-9-12-19-27)28-20-13-10-14-21-28/h9-14,18-21,29-30,35H,15-17,22-25H2,1-8H3/t29-,30+/m1/s1 |
InChI 键 |
PVKFFJMRWIRWJG-IHLOFXLRSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OCCC[C@H]([C@H](CC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)Cl |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCCC(C(CC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15234790.png)

![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)






![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)

![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)


